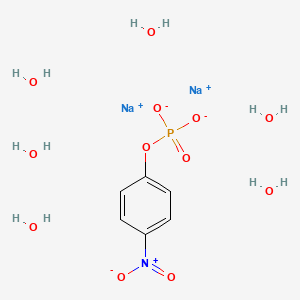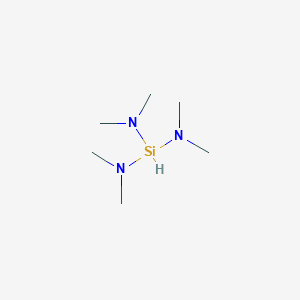
4-Nitrophenyl phosphate disodium salt hexahydrate
Vue d'ensemble
Description
4-Nitrophenyl phosphate disodium salt hexahydrate is a chromogenic substrate yielding a soluble yellow chromophor for the colorimetric assay of phosphatases . It is used for determining alkaline phosphatase activity in human serum and is a non-proteinaceous and non-specific substrate for determining protein tyrosine phosphatase activity .
Molecular Structure Analysis
The molecular formula of this compound isO2NC6H4OP(O)(ONa)2 · 6H2O . Its molecular weight is 371.14 . Chemical Reactions Analysis
This compound is hydrolyzed to yield p-nitrophenol . This reaction is commonly used in colorimetric assays for alkaline phosphatase and protein tyrosine phosphatase activities .Physical and Chemical Properties Analysis
This compound is a powder or crystal . It is soluble in water but immiscible with ethanol and acetone . The compound has a melting point of over 300°C .Applications De Recherche Scientifique
Structural Analysis
- Zimmerman et al. (2006) provided structural insights into disodium 4-nitrophenylphosphate hexahydrate, revealing identical structures of 4-nitrophenyl groups across two dianions, with differing phosphate group conformations. This research contributes to understanding the molecular structure of this compound (Zimmerman et al., 2006).
Quality Assessment for Laboratory Use
- Bowers et al. (1981) studied different lots of 4-nitrophenyl phosphate for use in measuring alkaline phosphatase activity in human serum. They established quality specifications for its use, highlighting the importance of purity and impurity content in laboratory applications (Bowers, Mccomb, & Upretti, 1981).
Catalytic Applications
- Sharma et al. (2022) described using a biomass-derived mesoporous carbonaceous material decorated with CeO2 for dephosphorylation of 4-nitrophenyl phosphate disodium salt hexahydrate. This research highlights its role in catalytic processes, particularly in environmental applications (Sharma, Mehta, & Matharu, 2022).
Enzyme Activity Studies
- Bessey and Love (1952) developed a method for preparing disodium p-nitrophenyl phosphate and determining its purity. This compound is crucial in enzymatic assays, especially for measuring alkaline phosphatase activity (Bessey & Love, 1952).
Environmental Decontamination
- Tafesse and Deppa (2004) explored the use of metal ions and complexes for the hydrolysis of 4-nitrophenyl phosphate in microemulsions, suggesting potential applications in decontaminating environments affected by organophosphates (Tafesse & Deppa, 2004).
Study of Hydrolysis Mechanisms
- Ramirez and Marecek (1980) examined the behavior of 4-nitrophenyl phosphate in different solvents, providing insights into the mechanisms of hydrolysis and the formation of intermediates, which is essential for understanding chemical reactions involving this compound (Ramirez & Marecek, 1980).
Kinetic Studies in Food Science
- Kerr et al. (1993) conducted a study on the hydrolysis of disodium-p-nitrophenyl phosphate in frozen food polymer solutions, linking the reaction rates to glass transition temperatures. This research contributes to understanding chemical kinetics in food science (Kerr, Lim, Reid, & Chen, 1993).
Mécanisme D'action
Target of Action
The primary target of 4-Nitrophenyl phosphate disodium salt hexahydrate, also known as Sodium 4-nitrophenyl phosphate hexahydrate, is phosphatase enzymes . These enzymes play a crucial role in various biological processes, including signal transduction, protein dephosphorylation, and energy metabolism .
Mode of Action
This compound acts as a chromogenic substrate for phosphatase enzymes . Upon hydrolysis by these enzymes, it yields p-nitrophenol , a yellow-colored product . The intensity of the yellow color, which can be measured spectrophotometrically at 405 nm, is directly proportional to the enzyme activity .
Biochemical Pathways
The hydrolysis of this compound by phosphatase enzymes is a key step in the phosphatase assay . This assay is used to measure the activity of phosphatases, including acid phosphatases and alkaline phosphatases . The downstream effects include the regulation of various cellular processes controlled by these enzymes.
Result of Action
The hydrolysis of this compound by phosphatase enzymes results in the production of p-nitrophenol, a yellow-colored product . This color change allows for the quantification of phosphatase activity, providing valuable information about biological processes in cells or biochemical pathways.
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature, which can affect enzyme activity. It is typically stored at a temperature of 2-8°C to maintain its stability . The compound’s efficacy as a chromogenic substrate may also be influenced by the presence of other substances in the reaction mixture that can interfere with the enzyme-substrate interaction or the colorimetric measurement .
Safety and Hazards
It is recommended to wear personal protective equipment/face protection while handling this compound . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation . It should be stored in a cool place and is incompatible with strong oxidizing agents, strong acids, and strong bases .
Orientations Futures
The compound is widely used in enzyme-linked immunosorbent assays (ELISAs) as a substrate for streptavidin-Alkaline Phosphatase . It has also been used as a substrate in control assays for comparing 4-aminophenyl phosphate/diethanolamine (APP/DEA) assays for alkaline phosphatase . Given its wide range of applications, it is likely to continue to be a valuable tool in biochemical research .
Analyse Biochimique
Biochemical Properties
4-Nitrophenyl phosphate disodium salt hexahydrate is used to measure the kinetic parameters of phosphatase and tensin homologue deleted on chromosome 10 (PTEN) phosphatase activity . It is also used to assay acid phosphatase activity . The compound interacts with these enzymes, leading to a reaction that produces a soluble end product that is yellow in color .
Cellular Effects
The compound has been used to treat adherent cells in adhesion assays . It influences cell function by acting as a substrate in in vitro phosphatase assays
Molecular Mechanism
The molecular mechanism of this compound involves its role as a substrate for various phosphatases . The compound is hydrolyzed by these enzymes, leading to the production of p-nitrophenol . This process can result in changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
This compound is involved in the metabolic pathways of various phosphatases It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels
Propriétés
IUPAC Name |
disodium;(4-nitrophenyl) phosphate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO6P.2Na.6H2O/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;;;;;;;;/h1-4H,(H2,10,11,12);;;6*1H2/q;2*+1;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKKHKRHCKCAGH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NNa2O12P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369089 | |
| Record name | 4-Nitrophenyl phosphate disodium salt hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333338-18-4, 9013-05-2 | |
| Record name | 4-Nitrophenyl phosphate disodium salt hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphatase | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Nitrophenyl phosphate disodium salt hexahydrate in enzyme activity assays?
A: this compound (pNPP) serves as a widely used chromogenic substrate for various phosphatase enzymes. When hydrolyzed by these enzymes, pNPP releases 4-nitrophenol, a yellow-colored compound readily detectable using spectrophotometry. [, , , ] This color change allows researchers to quantify enzyme activity. [, , , ]
Q2: How does the structure of this compound contribute to its use in phosphatase assays?
A: The phosphate group within pNPP mimics the natural phosphate group targeted by phosphatase enzymes. [, , , ] This structural similarity allows pNPP to bind to the enzyme active site. Upon hydrolysis, the release of the 4-nitrophenol group provides a measurable signal proportional to the enzyme's activity. [, , , ]
Q3: Can you provide an example of this compound's application in research?
A: Researchers studying phytic acid reduction in soymilk utilized pNPP to optimize the conditions for phytase immobilization and activity. [] By monitoring the release of 4-nitrophenol, they determined optimal pH, temperature, and reusability of the immobilized enzyme system. [] This optimization facilitated the development of an efficient method for reducing phytic acid in soymilk, potentially improving its nutritional value. []
Q4: Beyond its use as a substrate, has this compound been investigated for other applications?
A: Yes, researchers explored the catalytic properties of a novel CeO2-S400 catalyst using this compound as a model compound. [] They demonstrated the catalyst's efficacy in dephosphorylation reactions, highlighting its potential for phosphorus recovery and environmental remediation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(1S)-1-carboxy-3-methoxy-3-oxopropyl]azanium;chloride](/img/structure/B7822952.png)



